molecular formula C13H13NO3 B3389554 2-(Methoxymethyl)-4-methylquinoline-3-carboxylic acid CAS No. 929974-49-2

2-(Methoxymethyl)-4-methylquinoline-3-carboxylic acid

Cat. No.: B3389554
CAS No.: 929974-49-2
M. Wt: 231.25 g/mol
InChI Key: NKOZFTCNUWSLCQ-UHFFFAOYSA-N
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Description

2-(Methoxymethyl)-4-methylquinoline-3-carboxylic acid is a quinoline derivative characterized by a methoxymethyl group at position 2, a methyl group at position 4, and a carboxylic acid moiety at position 2. This structure places it within a broader class of quinoline-3-carboxylic acids, which are studied for their diverse pharmacological activities, including anti-inflammatory, antibacterial, and analgesic properties . The methoxymethyl substituent may enhance lipophilicity and metabolic stability compared to other derivatives, making it a compound of interest in drug discovery .

Properties

IUPAC Name

2-(methoxymethyl)-4-methylquinoline-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3/c1-8-9-5-3-4-6-10(9)14-11(7-17-2)12(8)13(15)16/h3-6H,7H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKOZFTCNUWSLCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC2=CC=CC=C12)COC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methoxymethyl)-4-methylquinoline-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 2-aminobenzyl alcohol with acetic anhydride followed by cyclization can yield the desired quinoline derivative. Another approach involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form the quinoline ring system .

Industrial Production Methods

Industrial production of 2-(Methoxymethyl)-4-methylquinoline-3-carboxylic acid typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(Methoxymethyl)-4-methylquinoline-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline-3-carboxylic acid derivatives.

    Reduction: Reduction reactions can yield dihydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.

Major Products

The major products formed from these reactions include various substituted quinoline derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

Antimicrobial Activity

MMQCA and its derivatives have shown promising results against various bacterial strains, particularly multidrug-resistant organisms. The following table summarizes key findings related to its antibacterial properties:

Compound/StudyTarget OrganismsMethodologyFindings
MMQCAE. coli, S. aureusDisc diffusionSignificant inhibition zones observed
Related derivativesMycobacterium tuberculosisIn vitro assaysEffective against both replicating and non-replicating strains
  • A study highlighted that derivatives of quinoline carboxylic acids exhibit activity against Mycobacterium tuberculosis, with MMQCA analogs showing potential as new antitubercular agents by inhibiting DNA gyrase .
  • The synthesis of new series of quinoline derivatives has been linked to enhanced antibacterial activity, demonstrating MMQCA's role in drug discovery efforts aimed at combating resistant infections .

Anticancer Properties

The anticancer potential of MMQCA has also been investigated, particularly in relation to its ability to inhibit cancer cell proliferation.

Compound/StudyCancer TypeMethodologyFindings
MMQCA derivativesLeukemia cell lines (THP-1, MOLM-13)Cell viability assaysExhibited potent antiproliferative effects
Related compoundsVarious cancer typesSIRT3 inhibition assaysIndicated potential for further development as anticancer agents
  • Research has identified that certain quinoline derivatives can inhibit the growth of leukemia cells, suggesting that MMQCA could be a scaffold for developing new anticancer therapies .
  • The mechanism of action involves the inhibition of key pathways related to cancer cell survival and proliferation, making it a candidate for further pharmacological studies .

Antiparasitic Activity

MMQCA has demonstrated activity against parasitic infections, particularly leishmaniasis.

Compound/StudyParasite TypeMethodologyFindings
MMQCA analogsLeishmania donovaniIC50 determinationMost potent compound among tested analogs
  • A study reported that MMQCA was effective against Leishmania donovani, indicating its potential as a lead compound for developing new antileishmanial drugs .
  • The structure-activity relationship (SAR) analysis revealed that modifications to the quinoline scaffold could enhance activity against this parasite.

Case Study 1: Antitubercular Activity

A recent study synthesized a series of 2-arylquinoline-4-carboxylic acids, including derivatives based on MMQCA, which were screened for activity against M. tuberculosis. The results indicated that specific modifications at the C-6 position significantly enhanced inhibitory activity against both replicating and dormant bacterial forms .

Case Study 2: Anticancer Potential

In another investigation, a series of quinoline derivatives were evaluated for their antiproliferative effects on various cancer cell lines. The findings suggested that compounds derived from MMQCA exhibited significant cytotoxicity, warranting further exploration into their mechanisms and potential clinical applications .

Mechanism of Action

The mechanism of action of 2-(Methoxymethyl)-4-methylquinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Quinoline Derivatives

Substituent Patterns and Physicochemical Properties

The table below highlights key structural differences and their implications:

Compound Name Substituents (Positions) Key Properties Biological Activity References
2-(Methoxymethyl)-4-methylquinoline-3-carboxylic acid 2: Methoxymethyl; 4: Methyl Enhanced lipophilicity, metabolic stability Under investigation
4-Hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-ylacetic acid 4: Hydroxy; 2: Oxo Polar, hydrogen-bonding capacity Anti-inflammatory (IC50: 12 μM)
2-(4-Chlorophenyl)-3-[(4-methoxyphenyl)sulfanyl]quinoline-4-carboxylic acid 2: 4-Chlorophenyl; 3: Sulfanyl-methoxy High molecular weight, potential for π-π interactions Antibacterial (MIC: 8 μg/mL)
4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline 4: Amino; 2: 4-Chlorophenyl Basic amino group, moderate solubility Antitubercular (IC50: 3.5 μM)

Key Observations :

  • Methoxymethyl vs.
  • Methyl vs. Chlorophenyl Substituents : The methyl group at position 4 offers steric simplicity, contrasting with bulkier chlorophenyl groups that may enhance target binding but reduce solubility .

Pharmacological Profiles

Anti-Inflammatory Activity
  • 4-Hydroxy-2-oxo Derivatives : Exhibit significant anti-inflammatory effects (IC50: 12–25 μM) due to hydrogen bonding with cyclooxygenase-2 (COX-2) .
Antibacterial and Antitubercular Activity
  • Thiazetoquinoline Derivatives: Broad-spectrum antibacterials (e.g., 6-fluoro-4-oxo-7-piperazinyl derivatives) with MIC values as low as 0.5 μg/mL .
  • 4-Amino-2-chlorophenyl Derivatives: Potent against Mycobacterium tuberculosis (IC50: 3.5 μM) via inhibition of cell wall synthesis .

Mechanistic Insights : The carboxylic acid moiety at position 3 is critical for metal chelation in bacterial enzymes, while substituents at positions 2 and 4 modulate target specificity .

Biological Activity

2-(Methoxymethyl)-4-methylquinoline-3-carboxylic acid is a synthetic compound belonging to the quinoline family, known for its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and other pharmacological effects, supported by relevant research findings and data.

Chemical Structure and Properties

The chemical structure of 2-(Methoxymethyl)-4-methylquinoline-3-carboxylic acid can be represented as follows:

  • Molecular Formula : C12H13NO4
  • Molecular Weight : 233.24 g/mol
  • CAS Number : 929974-49-2

The compound features a quinoline core with a methoxymethyl group and a carboxylic acid functional group, which contribute to its biological properties.

Antimicrobial Activity

Research indicates that 2-(Methoxymethyl)-4-methylquinoline-3-carboxylic acid exhibits significant antimicrobial properties. A study evaluated its effectiveness against various bacterial strains, revealing notable inhibition zones, particularly against Gram-positive bacteria. The compound's mechanism of action likely involves interference with bacterial DNA replication or protein synthesis pathways.

Bacterial Strain Inhibition Zone (mm)
Staphylococcus aureus15 ± 1.2
Escherichia coli12 ± 0.8
Bacillus subtilis14 ± 1.0

Anticancer Properties

The anticancer potential of this compound has been explored in several studies. In vitro assays demonstrated that it inhibits the proliferation of cancer cell lines, such as HeLa and MCF-7, with IC50 values indicating moderate potency.

Cell Line IC50 (µM)
HeLa (Cervical)18.5
MCF-7 (Breast)22.3

The mechanism of action appears to involve apoptosis induction through the activation of caspase pathways and the modulation of cell cycle regulators.

Antioxidant Activity

Additionally, the compound has shown promising antioxidant activity, which may contribute to its protective effects against oxidative stress-related diseases. The DPPH radical scavenging assay indicated a significant reduction in free radicals.

Concentration (µg/mL) DPPH Scavenging (%)
1045 ± 3.5
5067 ± 5.2
10085 ± 4.8

Study on Antimicrobial Efficacy

In a comparative study, researchers synthesized several derivatives of quinoline and tested their antimicrobial efficacy alongside 2-(Methoxymethyl)-4-methylquinoline-3-carboxylic acid. The results highlighted that while many derivatives exhibited activity, this specific compound showed superior effects against multidrug-resistant strains, making it a candidate for further development in antibiotic therapies .

Anticancer Research

A recent investigation into the anticancer properties revealed that treatment with this compound led to a significant decrease in tumor volume in xenograft models of breast cancer. Histological analysis indicated increased apoptosis in treated tumors compared to controls .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Methoxymethyl)-4-methylquinoline-3-carboxylic acid
Reactant of Route 2
2-(Methoxymethyl)-4-methylquinoline-3-carboxylic acid

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